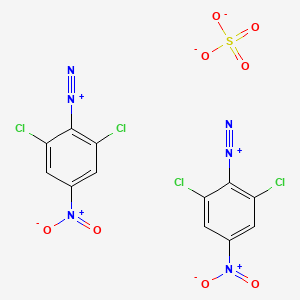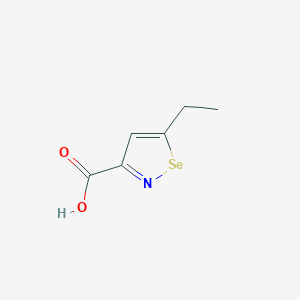
Acetamide, N-methyl-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-methyl-, sodium salt is an organic compound with the molecular formula C3H6NNaO. It is derived from acetamide, where one of the hydrogen atoms in the amide group is replaced by a methyl group, and the compound is further neutralized with sodium. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Acetamide, N-methyl-, sodium salt typically involves the reaction of N-methylacetamide with sodium hydroxide. The reaction can be represented as follows:
CH3CONHCH3+NaOH→CH3CONCH3Na+H2O
This reaction is usually carried out under controlled conditions to ensure the complete conversion of N-methylacetamide to its sodium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where N-methylacetamide is continuously fed into a reactor containing sodium hydroxide. The reaction mixture is then stirred and heated to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques to obtain the pure sodium salt.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-methyl-, sodium salt can undergo various chemical reactions, including:
Hydrolysis: When heated with water, it can hydrolyze to form N-methylacetamide and sodium hydroxide.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Water and heat are the primary reagents and conditions for hydrolysis.
Substitution: Various electrophiles can be used in substitution reactions, often under mild to moderate temperatures.
Major Products Formed
Hydrolysis: N-methylacetamide and sodium hydroxide.
Substitution: Depending on the electrophile used, different substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-methyl-, sodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: It can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of Acetamide, N-methyl-, sodium salt involves its interaction with various molecular targets. For instance, in biochemical applications, it can act as an inhibitor or activator of specific enzymes by binding to their active sites. The exact pathways and molecular targets depend on the specific application and the biological system in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide: The parent compound, which lacks the methyl group and sodium ion.
N,N-Dimethylacetamide: A related compound where both hydrogen atoms in the amide group are replaced by methyl groups.
Sodium Acetate: Another sodium salt derived from acetic acid, but without the amide group.
Uniqueness
Acetamide, N-methyl-, sodium salt is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
51206-97-4 |
|---|---|
Molekularformel |
C3H7NNaO+ |
Molekulargewicht |
96.08 g/mol |
IUPAC-Name |
sodium;N-methylacetamide |
InChI |
InChI=1S/C3H7NO.Na/c1-3(5)4-2;/h1-2H3,(H,4,5);/q;+1 |
InChI-Schlüssel |
KXFIQNJUJQCJLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC.[Na+] |
Verwandte CAS-Nummern |
79-16-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)


![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)

![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)



